molecular formula C15H14N2O3S2 B10926984 Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-5-methyl-1,2-oxazole-3-carboxylate

Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-5-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B10926984
M. Wt: 334.4 g/mol
InChI Key: RUHCMFZSZPREGQ-UHFFFAOYSA-N
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Description

ETHYL 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE is a complex organic compound that features a benzothiazole moiety linked to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzothiazole with an appropriate aldehyde to form a thioether intermediate. This intermediate is then reacted with ethyl 5-methyl-3-isoxazolecarboxylate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted isoxazole compounds .

Scientific Research Applications

ETHYL 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The isoxazole ring can enhance the compound’s binding affinity and specificity, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid
  • 1,3-Benzothiazol-2-yl hydrazones
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide

Uniqueness

ETHYL 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE stands out due to its unique combination of benzothiazole and isoxazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C15H14N2O3S2

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 4-(1,3-benzothiazol-2-ylsulfanylmethyl)-5-methyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C15H14N2O3S2/c1-3-19-14(18)13-10(9(2)20-17-13)8-21-15-16-11-6-4-5-7-12(11)22-15/h4-7H,3,8H2,1-2H3

InChI Key

RUHCMFZSZPREGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1CSC2=NC3=CC=CC=C3S2)C

Origin of Product

United States

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